

PSEM 308 Hydrochloride: An In-Depth Technical Guide for Researchers

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Compound of Interest		
Compound Name:	PSEM 308 hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **PSEM 308 hydrochloride**, a pharmacologically selective actuator module (PSAM) agonist. It is designed to furnish researchers, scientists, and drug development professionals with the core knowledge required to effectively utilize this chemogenetic tool. This document details the agonist properties of **PSEM 308 hydrochloride**, its mechanism of action, and provides a summary of quantitative data from key studies. Furthermore, it outlines detailed experimental protocols and visualizes critical signaling pathways and workflows.

Introduction to PSEM 308 Hydrochloride and the PSAM/PSEM System

PSEM 308 hydrochloride is a synthetic ligand, a Pharmacologically Selective Effector Molecule (PSEM), designed to specifically activate engineered chimeric ion channels known as Pharmacologically Selective Actuator Modules (PSAMs).[1][2][3] This technology allows for the precise remote control of neuronal activity in a dose-dependent manner, offering a powerful tool for dissecting neural circuits and studying the cellular basis of behavior.

The PSAM/PSEM system is built upon the ligand-binding domain of the $\alpha 7$ nicotinic acetylcholine receptor (nAChR), which is genetically mutated to eliminate its affinity for the endogenous ligand, acetylcholine. This modified ligand-binding domain is then fused to the ion



pore domain of another ion channel, thereby creating a chimeric PSAM receptor that is exclusively activated by a specific PSEM, such as PSEM 308.

PSEM 308 hydrochloride has been shown to be an agonist for two specific PSAM constructs:

- PSAML141F-GlyR: This inhibitory PSAM incorporates the ion pore domain of the glycine receptor (GlyR), a chloride channel. Activation by PSEM 308 leads to an influx of chloride ions, resulting in hyperpolarization and inhibition of neuronal activity.
- PSAML141F,Y115F-5-HT3: This excitatory PSAM utilizes the ion pore domain of the 5hydroxytryptamine type 3 (5-HT3) receptor, a non-selective cation channel. Activation by PSEM 308 allows the influx of cations, leading to depolarization and neuronal activation.

Quantitative Data Summary

While specific EC50 and Ki values for **PSEM 308 hydrochloride** are not prominently reported in the surveyed literature, which has tended to focus more on newer "ultrapotent" PSEMs, several key studies provide valuable quantitative data on its in vitro and in vivo effects. This information is summarized in the tables below.

Table 1: In Vitro Electrophysiological Effects of PSEM 308



Parameter	Cell Type	PSAM Construct	PSEM 308 Concentrati on	Observed Effect	Reference
Inward Current	Transduced Locus Coeruleus Neurons	PSAML141F, Y115F-5-HT3	1-10 μΜ	Concentratio n-dependent inward currents up to 800 pA	Hirschberg et al., 2017
Firing Frequency	Transduced Locus Coeruleus Neurons	PSAML141F, Y115F-5-HT3	3 μΜ	Eight-fold increase in firing frequency (from 0.54 ± 0.21 Hz to 4.22 ± 0.90 Hz)	Hirschberg et al., 2017

Table 2: In Vivo Effects of **PSEM 308 Hydrochloride** in Mice

Parameter	Animal Model	PSAM Construct	PSEM 308 Dose (i.p.)	Observed Effect	Reference
Neuronal Firing Rate	Mice	PSAML141F, Y115F-5-HT3	10 mg/kg	10-fold increase in discharge frequency in locus coeruleus neurons	Hirschberg et al., 2017
Recommend ed Dose	Mice	Not specified	≤ 5 mg/kg	General recommendat ion for in vivo use	Tocris Bioscience, R&D Systems

Table 3: Technical Specifications of **PSEM 308 Hydrochloride**



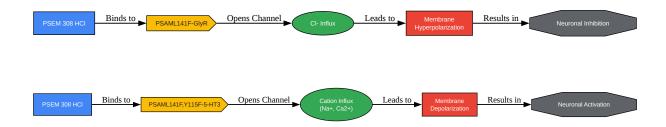
Property	Value	Reference
Molecular Weight	303.83	[1]
Formula	C17H21N3·HCl	[1]
Purity	≥98% (HPLC)	[1]
Solubility	Soluble to 20 mM in DMSO and ethanol (with gentle warming)	[1]
Storage	Store at -20°C	[1]

Signaling Pathways and Mechanisms of Action

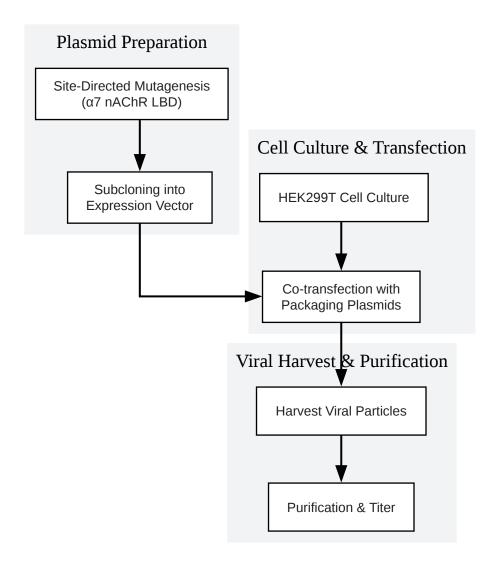
The activation of PSAM channels by **PSEM 308 hydrochloride** initiates a direct signaling cascade through the modulation of ion flow across the neuronal membrane. The downstream cellular effects are determined by the type of ion pore integrated into the PSAM construct.

Inhibitory Signaling via PSAML141F-GlyR

Activation of the PSAML141F-GlyR chimera by PSEM 308 opens a chloride-selective ion pore. The resulting influx of chloride ions into the neuron leads to hyperpolarization of the cell membrane, moving the membrane potential further away from the threshold for firing an action potential. This shunting inhibition effectively silences the neuron or reduces its firing rate in response to excitatory stimuli.







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References

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